VKORC1 Inhibition Potency of 6-Hydroxy-4-acetyl Warfarin vs. Parent Warfarin and 6-Hydroxywarfarin
Modification of the 4-hydroxyl group of warfarin is known to profoundly reduce VKER inhibitory activity. While direct data for the 4-acetyl-6-hydroxy derivative is unavailable, class-level inference from the Gebauer (2007) SAR study demonstrates that 4-O-substitution (e.g., 4-chlorowarfarin IC50 = 3.0 µM) diminishes potency relative to warfarin (IC50 = 2.2 µM), and 6-hydroxylation further reduces activity (6-hydroxywarfarin IC50 = 12.5 µM) [1]. It is therefore predicted that the combined 4-acetyl and 6-hydroxy modifications will result in a VKER IC50 > 12.5 µM, making this compound at least 5-fold less potent than warfarin [1]. This is a critical functional distinction for users who require an anticoagulant-inactive warfarin analog for mechanistic or safety studies.
| Evidence Dimension | In vitro VKER Inhibition (IC50) |
|---|---|
| Target Compound Data | Predicted IC50 > 12.5 µM |
| Comparator Or Baseline | Warfarin IC50 = 2.2 µM; 6-Hydroxywarfarin IC50 = 12.5 µM; 4-Chlorowarfarin IC50 = 3.0 µM |
| Quantified Difference | At least 5.7-fold less potent than warfarin (predicted) |
| Conditions | In vitro VKER enzyme assay using a rat liver microsomal preparation [1]. |
Why This Matters
Selecting this compound over warfarin or 6-hydroxywarfarin is essential for anticoagulant-negative control experiments, as it provides a structurally matched analog with minimal on-target VKER activity.
- [1] Gebauer, M. Synthesis and structure–activity relationships of novel warfarin derivatives. Bioorganic & Medicinal Chemistry 15, 2414–2420 (2007). View Source
